1-Boc-2-methylpiperidine-4-carboxylic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Boc-2-methylpiperidine-4-carboxylic Acid can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Boc-2-methylpiperidine-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
1-Boc-2-methylpiperidine-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the preparation of biologically active molecules for research purposes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Boc-2-methylpiperidine-4-carboxylic Acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperidine-4-carboxylic Acid: Similar structure but without the methyl group at the 2-position.
1-Boc-2,6-dimethylpiperidine-4-carboxylic Acid: Contains an additional methyl group at the 6-position.
1-Boc-3-methylpiperidine-4-carboxylic Acid: Methyl group is at the 3-position instead of the 2-position.
Uniqueness
1-Boc-2-methylpiperidine-4-carboxylic Acid is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and the types of reactions it undergoes. This structural feature can make it more suitable for specific synthetic applications compared to its analogs .
Properties
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCRXMSJGZWACP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250959-07-9 |
Source
|
Record name | rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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